9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride
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Overview
Description
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride: is a chemical compound with the molecular formula C8H18Cl2N2O . It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the cyclization process.
Solvent: A polar solvent such as ethanol or methanol.
Catalyst: Acidic or basic catalysts to promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction parameters are optimized to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reaction conditions vary based on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride
- 2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane
Uniqueness
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the ring system. This structural feature imparts distinctive chemical properties, making it valuable for various research applications.
Properties
CAS No. |
1609403-01-1 |
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Molecular Formula |
C8H17ClN2O |
Molecular Weight |
192.68 g/mol |
IUPAC Name |
9-methyl-6-oxa-2,9-diazaspiro[4.5]decane;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-10-4-5-11-8(7-10)2-3-9-6-8;/h9H,2-7H2,1H3;1H |
InChI Key |
FSWLFZOOWCKACQ-UHFFFAOYSA-N |
SMILES |
CN1CCOC2(C1)CCNC2.Cl.Cl |
Canonical SMILES |
CN1CCOC2(C1)CCNC2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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